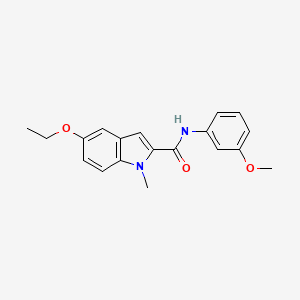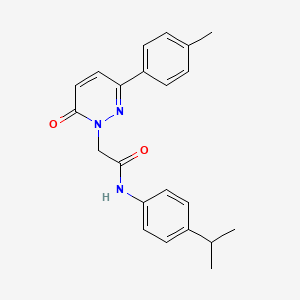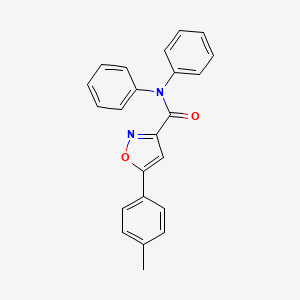![molecular formula C22H22ClN3O3S2 B14988179 Ethyl 2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14988179.png)
Ethyl 2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a pyrimidine ring substituted with a chlorine atom and an isopropylthio group, along with a thiophene ring substituted with a carboxylate ester and a 4-methylphenyl group
Métodos De Preparación
The synthesis of ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrimidine and thiophene intermediates. The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which is known for the condensation of 1,4-dicarbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the pyrimidine ring, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu), resulting in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, which are crucial in drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties, useful in fields like organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine and thiophene rings allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This binding can inhibit or activate the target protein, leading to downstream effects on cellular pathways and processes.
Comparación Con Compuestos Similares
Similar compounds to ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE include other pyrimidine and thiophene derivatives with various substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications. For example:
- ETHYL 7-(2-CHLOROBENZOYL)-3-(2-THIENYL)PYRROLO(1,2-C)PYRIMIDINE-5-CARBOXYLATE : This compound features a pyrrolo-pyrimidine core and is used in early discovery research for its unique chemical properties.
- Indole derivatives : These compounds, which include a benzopyrrole ring, are known for their diverse biological activities and are used in the development of antiviral, anticancer, and anti-inflammatory agents.
ETHYL 2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of pyrimidine and thiophene rings, along with specific substituents that confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H22ClN3O3S2 |
|---|---|
Peso molecular |
476.0 g/mol |
Nombre IUPAC |
ethyl 2-[(5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-5-29-21(28)17-15(14-8-6-13(4)7-9-14)11-30-20(17)26-19(27)18-16(23)10-24-22(25-18)31-12(2)3/h6-12H,5H2,1-4H3,(H,26,27) |
Clave InChI |
DKASTYGJSUQZPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NC(=NC=C3Cl)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14988097.png)
![5-chloro-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14988103.png)
![2-Methylpropyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14988131.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14988139.png)


![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14988155.png)



![2-ethoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B14988183.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B14988191.png)
![Methyl 4-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B14988201.png)
